molecular formula C8H18ClNO2 B6247423 4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride CAS No. 2408959-22-6

4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride

Cat. No.: B6247423
CAS No.: 2408959-22-6
M. Wt: 195.7
InChI Key:
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Description

4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a butanoic acid backbone with a methyl(propan-2-yl)amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with methyl(propan-2-yl)amine. One common method includes the following steps:

    Starting Materials: Butanoic acid and methyl(propan-2-yl)amine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Precise measurement and handling of butanoic acid and methyl(propan-2-yl)amine.

    Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(isopropyl(methyl)amino)butanoic acid hydrochloride
  • 4-(methyl(ethyl)amino)butanoic acid hydrochloride
  • 4-(methyl(propyl)amino)butanoic acid hydrochloride

Uniqueness

4-[methyl(propan-2-yl)amino]butanoic acid hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

2408959-22-6

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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